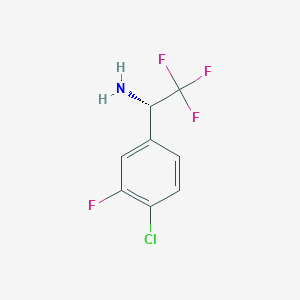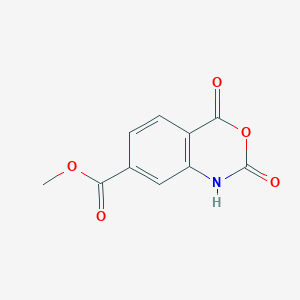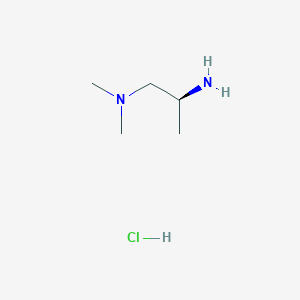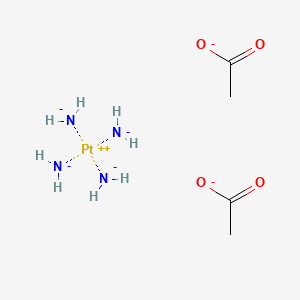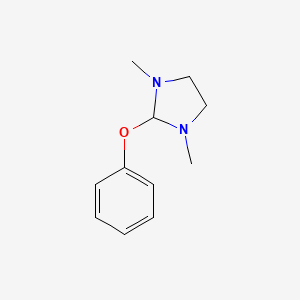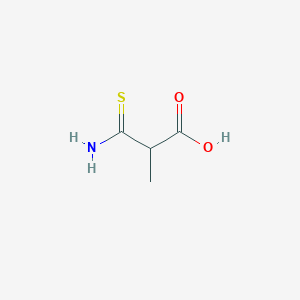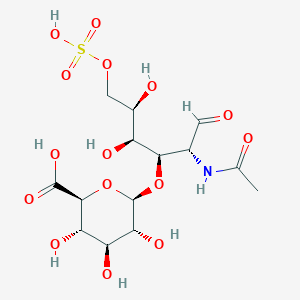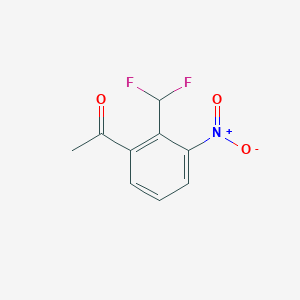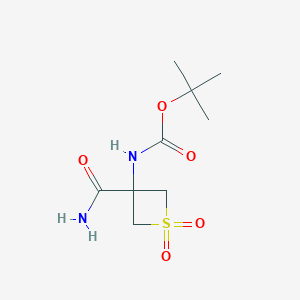
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thietane ring, which is a four-membered ring with one sulfur atom, and is functionalized with carbamate groups. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietane derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 3-chloro-1,1-dioxo-thietane in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thietane ring may interact with biological membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate: Unique due to the presence of both carbamate groups and a thietane ring.
tert-Butyl N-(1-carbamoyl-1-oxopropan-2-yl)carbamate: Similar structure but lacks the thietane ring.
tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Contains a different alkyl chain and functional groups.
特性
分子式 |
C9H16N2O5S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
tert-butyl N-(3-carbamoyl-1,1-dioxothietan-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O5S/c1-8(2,3)16-7(13)11-9(6(10)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H2,10,12)(H,11,13) |
InChIキー |
QEGZOJHSDCPHIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



